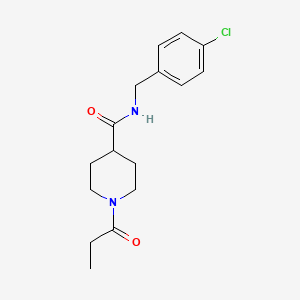![molecular formula C20H30N2O B6091311 2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6091311.png)
2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol acts as a selective agonist of α7 nAChRs, which are widely distributed in the central nervous system. Activation of α7 nAChRs by this compound leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which play important roles in cognitive function and emotional regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are thought to underlie the therapeutic potential of this compound in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol is its selectivity for α7 nAChRs, which allows for the specific modulation of this receptor subtype without affecting other nAChRs or neurotransmitter systems. However, this compound has some limitations for lab experiments, including its poor solubility in water and the need for high concentrations to achieve significant effects.
Orientations Futures
There are several future directions for the research on 2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol, including the optimization of its pharmacokinetic properties, the development of more potent and selective analogs, and the investigation of its potential therapeutic applications in other neurological and psychiatric disorders. Furthermore, the elucidation of the molecular mechanisms underlying the effects of this compound on α7 nAChRs could provide valuable insights into the pathophysiology of these disorders and the development of novel treatments.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective agonism of α7 nAChRs and its biochemical and physiological effects make it a valuable tool for investigating the role of this receptor subtype in these disorders. Further research is needed to optimize its pharmacokinetic properties, develop more potent and selective analogs, and explore its therapeutic potential in other disorders.
Méthodes De Synthèse
The synthesis of 2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthesis method has been described in various research articles, including the original paper by Hajós et al. (2005).
Applications De Recherche Scientifique
2-{1-cyclopentyl-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. Studies have shown that this compound can improve cognitive function, enhance memory, and reduce anxiety-like behaviors in animal models of these disorders.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-16-12-20-17-21(13-6-9-18-7-2-1-3-8-18)14-15-22(20)19-10-4-5-11-19/h1-3,6-9,19-20,23H,4-5,10-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSOKINFHFVDH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CCN(CC2CCO)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6091233.png)
![ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B6091234.png)

![5-(4-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6091246.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6091275.png)
![ethyl 1-{3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}-4-piperidinecarboxylate](/img/structure/B6091283.png)

![7-(2-fluoro-5-methoxybenzyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6091292.png)
![N,N-dimethyl-4-[3-(octahydro-1(2H)-quinolinyl)-1-propen-1-yl]aniline](/img/structure/B6091303.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6091306.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6091321.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6091323.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6091331.png)
